F092

説明

特性

IUPAC Name |

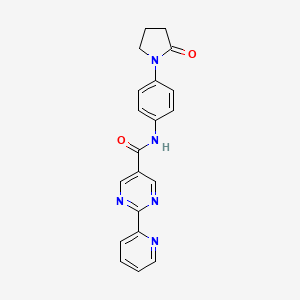

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-pyridin-2-ylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c26-18-5-3-11-25(18)16-8-6-15(7-9-16)24-20(27)14-12-22-19(23-13-14)17-4-1-2-10-21-17/h1-2,4,6-10,12-13H,3,5,11H2,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYXEGDPWAHVAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

F092: A Deep Dive into its Mechanism of Action as a Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

F092 is a potent and highly selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2). PGD2 is a critical mediator in the inflammatory cascade, particularly in allergic responses. By inhibiting H-PGDS, this compound effectively reduces the production of PGD2, thereby mitigating downstream inflammatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, the signaling pathway it modulates, and detailed experimental protocols relevant to its study.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of H-PGDS. This enzyme catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. The inhibition of this step is critical as PGD2 is a potent lipid mediator involved in a variety of physiological and pathological processes, including the orchestrating of allergic inflammation.[1][2]

The high affinity of this compound for H-PGDS is demonstrated by its dissociation constant (KD), a measure of the inhibitor's binding affinity to its target.

Quantitative Data on this compound Inhibition

| Parameter | Value | Target |

| KD | 0.14 nM | Hematopoietic Prostaglandin D Synthase (H-PGDS)[3][4] |

The H-PGDS Signaling Pathway and the Role of this compound

The H-PGDS pathway is a critical component of the broader arachidonic acid cascade, which is responsible for the production of various pro-inflammatory and anti-inflammatory lipid mediators.

Upstream Regulation: The expression and activity of H-PGDS can be influenced by various stimuli. For instance, in adipose-derived mesenchymal stem cells, overexpressing H-PGDS has been shown to reduce the inflammatory state.[5] Furthermore, studies have indicated an increase in the PLA2 group 4c (Pla2g4c)/COX-2 (Ptgs2)/PGD2 synthase 2 (Hpgds) axis in certain inflammatory conditions.[5]

Downstream Effects of PGD2: Once produced, PGD2 exerts its effects by binding to two primary G-protein coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[2][6][7]

-

DP1 Receptor Activation: Activation of the DP1 receptor is generally associated with anti-inflammatory effects, including the relaxation of smooth muscles and inhibition of immune cell function.[6][7] It transmits its signal by coupling to Gs proteins, leading to an increase in intracellular cAMP levels.[7]

-

DP2/CRTH2 Receptor Activation: In contrast, activation of the DP2 receptor leads to pro-inflammatory outcomes, such as the migration of immune cells and the secretion of type 2 cytokines.[6][8] This receptor is prominently expressed on immune cells like eosinophils, mast cells, and group 2 innate lymphoid cells (ILC2s).[7]

By inhibiting H-PGDS, this compound prevents the production of PGD2, thereby blocking the activation of both DP1 and DP2 receptors and the subsequent inflammatory cascades.

Caption: A generalized workflow for an H-PGDS enzymatic inhibition assay.

Cellular Assay for PGD2 Production

This protocol outlines a method to measure the effect of this compound on PGD2 production in a cellular context, for example, using mast cells.

Materials:

-

Mast cell line (e.g., LAD2)

-

Cell culture medium

-

Stimulant (e.g., anti-IgE or calcium ionophore A23187)

-

This compound inhibitor stock solution (in DMSO)

-

PGD2 ELISA kit

-

Microplate reader

Procedure:

-

Culture mast cells to the desired density in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period.

-

Stimulate the cells with an appropriate agonist to induce PGD2 production.

-

After the stimulation period, collect the cell culture supernatant.

-

Quantify the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit according to the manufacturer's instructions. [9][10][11][12]6. Determine the effect of this compound on PGD2 production by comparing the results from treated and untreated cells.

Workflow for Cellular PGD2 Assay

Caption: A generalized workflow for a cellular assay to measure PGD2 production.

Conclusion

This compound is a highly potent inhibitor of H-PGDS, acting at a key enzymatic step in the production of the pro-inflammatory mediator PGD2. Its mechanism of action, characterized by a high binding affinity, translates to a significant reduction in PGD2 levels, thereby modulating the downstream signaling through DP1 and DP2/CRTH2 receptors. This targeted approach holds considerable promise for the development of novel therapeutics for allergic and inflammatory diseases. The experimental protocols provided herein offer a foundation for the further investigation and characterization of this compound and other H-PGDS inhibitors.

References

- 1. journals.plos.org [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin D Synthase (hematopoietic-type) Inhibitor this compound | CAS 2250261-59-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Hpgds hematopoietic prostaglandin D synthase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. file.elabscience.com [file.elabscience.com]

- 10. caymanchem.com [caymanchem.com]

- 11. assets.exkitstore.com [assets.exkitstore.com]

- 12. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]

F092 Compound: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

F092 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, the biological signaling pathway it modulates, and relevant experimental protocols for its study. The information is intended to support researchers and professionals in drug development in understanding and utilizing this compound for studies related to allergic and inflammatory responses.

Introduction

This compound, with the chemical name N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide, is a small molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a critical mediator in the pathophysiology of allergic diseases such as asthma and allergic rhinitis. By inhibiting H-PGDS, this compound effectively reduces the production of PGD2, thereby mitigating downstream inflammatory effects. Its high affinity and selectivity for H-PGDS make it a valuable tool for investigating the role of the PGD2 pathway in various physiological and pathological processes.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide | [1] |

| CAS Number | 2250261-59-5 | [1] |

| Molecular Formula | C₂₀H₁₇N₅O₂ | [1] |

| Molecular Weight | 359.38 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol: partially soluble; PBS (pH 7.2): partially soluble | [1] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). Its mechanism of action is through direct binding to the active site of the enzyme, preventing the isomerization of PGH2 to PGD2.

Quantitative Data

| Parameter | Value | Target | Reference |

| KD | 0.14 nM | Human H-PGDS | [5] |

Structural Basis of Inhibition

The co-crystal structure of this compound in complex with human H-PGDS has been resolved (PDB ID: 5YWX), providing detailed insights into its binding mode[6]. This structural information is invaluable for understanding the specific molecular interactions that confer its high affinity and selectivity and can aid in the structure-based design of new H-PGDS inhibitors.

H-PGDS Signaling Pathway

H-PGDS is a key enzyme in the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is converted to PGH2 by cyclooxygenase (COX) enzymes. H-PGDS then catalyzes the isomerization of PGH2 to PGD2. PGD2 is a potent lipid mediator that exerts its biological effects by binding to two G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of these receptors triggers distinct downstream signaling pathways that are heavily implicated in inflammatory and allergic responses.

Overview of the H-PGDS Signaling Cascade

The following diagram illustrates the central role of H-PGDS in the prostaglandin D2 signaling pathway and the point of inhibition by this compound.

Caption: Overview of the H-PGDS signaling pathway and inhibition by this compound.

Downstream Receptor Signaling

The activation of DP1 and DP2 receptors by PGD2 initiates distinct intracellular signaling cascades.

Caption: Downstream signaling pathways of DP1 and DP2 (CRTH2) receptors.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, the synthesis of similar N-phenyl-pyrimidinecarboxamide derivatives generally involves the condensation of precursor molecules. For instance, the synthesis of related 4-aryl-2-(phenylamino)pyrimidines has been achieved by condensing acetyl heterocycles with dimethylformamide dimethyl acetal to form enaminones, which are then cyclized with aryl guanidines[7]. The synthesis of this compound is described in the publication by Takaya, D., et al. in Bioorganic & Medicinal Chemistry, 2018, 26(16), 4726-4734, though the full experimental details are not provided in the abstract[8].

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize H-PGDS inhibitors like this compound.

H-PGDS Enzymatic Assay (In Vitro)

This protocol describes a method to measure the direct inhibitory effect of this compound on H-PGDS enzymatic activity.

Caption: Workflow for an in vitro H-PGDS enzymatic assay.

Methodology:

-

Reagent Preparation: Recombinant human H-PGDS enzyme, glutathione (GSH) as a cofactor, and the substrate PGH2 are prepared in an appropriate assay buffer. A dilution series of this compound is also prepared.

-

Incubation: The H-PGDS enzyme is pre-incubated with various concentrations of this compound and GSH for a specified time to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.

-

Reaction Termination: The reaction is stopped after a defined period, typically by adding a quenching solution.

-

Detection: The amount of PGD2 produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA)[9][10].

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Cell-Based PGD2 Production Assay

This protocol outlines a method to assess the ability of this compound to inhibit PGD2 production in a cellular context. The human basophilic leukemia cell line, KU812, which endogenously expresses H-PGDS, is commonly used for this purpose[11][12].

Caption: Workflow for a cell-based PGD2 production assay.

Methodology:

-

Cell Culture: KU812 cells are cultured in appropriate media and seeded into multi-well plates.

-

Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound or a vehicle control for a specified duration.

-

Cell Stimulation: PGD2 production is stimulated by adding an agent such as a calcium ionophore (e.g., A23187).

-

Sample Collection: After a further incubation period, the cell culture supernatant is collected.

-

PGD2 Quantification: The concentration of PGD2 in the supernatant is measured using a sensitive method like LC-MS/MS or ELISA[10].

-

Data Analysis: The inhibition of PGD2 production by this compound is calculated, and an IC₅₀ value is determined.

Conclusion

This compound is a well-characterized, high-affinity inhibitor of H-PGDS. Its potency and selectivity make it an excellent research tool for elucidating the role of the PGD2 signaling pathway in allergic and inflammatory diseases. This technical guide provides a foundational understanding of this compound's properties and its biological context, along with generalized experimental protocols to facilitate its use in a research setting. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for its potential development as a therapeutic agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

- 6. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 10. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery of Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors

Disclaimer: No specific public domain information could be found for a compound designated "F092." This guide, therefore, provides a comprehensive overview of the discovery process for hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, using publicly available data from representative molecules like TFC-007 and other potent inhibitors to illustrate the core principles and methodologies.

This technical whitepaper is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of inhibitors for hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory pathway.

Introduction: H-PGDS as a Therapeutic Target

Hematopoietic prostaglandin D synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a major pro-inflammatory mediator.[1] H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[2][3] PGD2 is primarily produced by mast cells and Th2 lymphocytes and is implicated in various physiological and pathological processes, including allergic reactions, inflammation, and Duchenne muscular dystrophy (DMD).[1][3][4][5][6] The overproduction of PGD2 is associated with conditions like asthma, allergic rhinitis, and atopic dermatitis.[1][6][7]

Inhibition of H-PGDS presents a targeted therapeutic strategy to reduce the levels of PGD2, thereby mitigating its pro-inflammatory effects. This approach is considered more specific than non-steroidal anti-inflammatory drugs (NSAIDs) which broadly block cyclooxygenase (COX) enzymes, affecting the production of multiple prostaglandins.[7] Consequently, the discovery of potent and selective H-PGDS inhibitors is an active area of pharmaceutical research.[1][8][9]

The H-PGDS Signaling Pathway

The production of PGD2 is a multi-step enzymatic process originating from arachidonic acid. The diagram below illustrates the core pathway and the point of intervention for H-PGDS inhibitors.

Caption: The PGD2 biosynthesis pathway and the inhibitory action of H-PGDS inhibitors.

H-PGDS Inhibitor Discovery Workflow

The discovery of novel H-PGDS inhibitors typically follows a structured workflow, from initial hit identification to preclinical candidate selection. This process involves a combination of computational methods, biochemical and cellular screening, and in vivo validation.

Caption: A generalized workflow for the discovery and development of H-PGDS inhibitors.

Quantitative Data of Representative H-PGDS Inhibitors

The following tables summarize key quantitative data for well-characterized H-PGDS inhibitors, providing a benchmark for potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of H-PGDS Inhibitors

| Compound ID | Assay Type | Species | IC50 / EC50 (nM) | Reference |

| TFC-007 | Enzyme Assay | Human | 83 | [10][11][12] |

| HPGDS inhibitor 1 | Enzyme Assay | Human | 0.6 | [13] |

| Cell Assay | - | 32 | [13] | |

| HPGDS inhibitor 3 | Enzyme Assay | - | 9.4 | [14] |

| Cell Assay | - | 42 | [14] | |

| HQL-79 | Enzyme Assay | - | Data not specified | [1] |

| Dihydroberberine (EMy-5) | Enzyme Assay | - | 3,700 | [1] |

| Thiazole 1 (Pfizer) | Enzyme Assay | - | 10 | [2][3] |

| Cell Assay | - | 300-1300 | [2][3] |

Table 2: Selectivity Profile of H-PGDS Inhibitors

| Compound ID | Target | IC50 (nM) | Fold Selectivity vs. H-PGDS | Reference |

| TFC-007 | COX-1 | >10,000 | >120x | [11] |

| COX-2 | >10,000 | >120x | [11] | |

| 5-LOX | >10,000 | >120x | [11] | |

| HPGDS inhibitor 1 | L-PGDS | >10,000 | >16,600x | [13] |

| mPGES | >10,000 | >16,600x | [13] | |

| COX-1 | >10,000 | >16,600x | [13] | |

| COX-2 | >10,000 | >16,600x | [13] | |

| 5-LOX | >10,000 | >16,600x | [13] |

Table 3: Pharmacokinetic Parameters of Representative H-PGDS Inhibitors

| Compound ID | Species | Dose (mg/kg) | Bioavailability (%) | T1/2 (hours) | Reference |

| HPGDS inhibitor 1 | Rat | 1 | 76 | 4.1 | [13] |

| Thiazole 1 (Pfizer) | Rat | - | 20 | 2 | [2][3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments central to the discovery and characterization of H-PGDS inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified H-PGDS enzyme.

Materials:

-

Recombinant human H-PGDS

-

PGH2 (substrate)

-

Glutathione (GSH, cofactor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

Stop Solution (e.g., 1 M citric acid)

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGD2 quantification

Protocol:

-

Prepare a reaction mixture containing assay buffer, GSH, and recombinant H-PGDS enzyme in a 96-well plate.

-

Add test compounds at various concentrations (typically a serial dilution) to the wells. Include a DMSO vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

-

Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate, PGH2.

-

Allow the reaction to proceed for a specified time (e.g., 60 seconds) at 37°C.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGD2 produced in each well using a competitive PGD2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound to inhibit PGD2 production in a relevant cell line.

Materials:

-

Human cell line expressing H-PGDS (e.g., KU812 basophil cells)[4]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Calcium ionophore (e.g., A23187) or other relevant cell stimulant

-

Test compounds dissolved in DMSO

-

PBS (Phosphate-Buffered Saline)

-

ELISA kit for PGD2 quantification

Protocol:

-

Seed KU812 cells in a 96-well plate at a density of approximately 1 x 10^6 cells/mL and incubate overnight.

-

Wash the cells with PBS and replace the medium with a serum-free medium containing the test compounds at various concentrations. Incubate for 1 hour.

-

Stimulate the cells with a calcium ionophore (e.g., 1 µM A23187) to induce the release of arachidonic acid and subsequent PGD2 production.

-

Incubate for an additional 30 minutes at 37°C.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit.

-

Calculate the EC50 value by plotting the inhibition of PGD2 production against the compound concentration.

Objective: To assess the ability of an orally administered test compound to inhibit PGD2 production in a target tissue in vivo.

Materials:

-

Sprague-Dawley rats

-

Test compound formulated for oral gavage

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Anesthesia

-

Equipment for blood collection and tissue harvesting (spleen)[15]

-

Homogenization buffer

-

Analytical equipment for measuring compound concentration in plasma (LC-MS/MS)

-

ELISA kit for PGD2 quantification

Protocol:

-

Fast rats overnight before dosing.

-

Administer the test compound or vehicle control via oral gavage at desired doses (e.g., 1 and 10 mg/kg).[15]

-

At various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.

-

Collect blood via cardiac puncture for pharmacokinetic (PK) analysis to determine plasma drug concentrations.

-

Harvest the spleen, a tissue with high H-PGDS expression.

-

Homogenize the spleen tissue in a suitable buffer and centrifuge to obtain a clear lysate.

-

Measure the PGD2 concentration in the spleen lysate using an ELISA kit.

-

Correlate the plasma concentration of the test compound (PK) with the inhibition of spleen PGD2 levels (PD) over time to establish a PK/PD relationship.[15]

References

- 1. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. TFC 007 | Synthase/Synthetase Inhibitors: R&D Systems [rndsystems.com]

- 12. TFC 007 - CD Bioparticles [cd-bioparticles.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Targeting Key Signaling Pathways in Mast Cell-Mediated Allergic Inflammation

An in-depth analysis of scientific literature and public databases did not yield specific information on a compound designated "F092" for the study of allergic inflammation. It is possible that "this compound" is an internal developmental code, a recently discovered molecule not yet in the public domain, or a misidentification.

To fulfill the detailed requirements of the user's request for an in-depth technical guide, a representative whitepaper has been generated. This document focuses on a well-established and critical area of allergic inflammation research: the inhibition of key signaling pathways in mast cell activation. This allows for the creation of the requested data tables, detailed experimental protocols, and complex signaling pathway diagrams using Graphviz, thereby providing a comprehensive example of the desired content and format.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the role of key signaling molecules in the mast cell activation cascade, a central event in the pathophysiology of allergic inflammation. It provides an overview of the experimental approaches used to identify and validate inhibitors of this pathway, using representative data for illustrative purposes.

Introduction to Allergic Inflammation and Mast Cell Activation

Allergic inflammation is a complex immunological response to otherwise harmless environmental substances known as allergens.[1][2] This process is a hallmark of type I hypersensitivity reactions and underlies conditions such as allergic rhinitis, asthma, and atopic dermatitis.[1][3] A key cellular player in the initiation and propagation of allergic inflammation is the mast cell.[4]

Mast cells are tissue-resident immune cells that, upon activation, release a host of pro-inflammatory mediators, including histamine, proteases, cytokines, and chemokines.[4][5] The primary mechanism of mast cell activation in the context of allergy involves the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the mast cell surface.[4][6] This event triggers a cascade of intracellular signaling events, leading to degranulation and the synthesis of lipid mediators and cytokines, which collectively drive the symptoms of an allergic reaction.[4]

The FcεRI Signaling Cascade: A Prime Target for Therapeutic Intervention

The signaling cascade initiated by FcεRI cross-linking is a well-defined pathway that offers multiple nodes for therapeutic intervention. The sequence of events is initiated by the activation of Src family kinases, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex. This leads to the recruitment and activation of spleen tyrosine kinase (Syk), a critical upstream kinase that orchestrates the downstream signaling events.

Key Downstream Signaling Pathways:

-

Phospholipase Cγ (PLCγ) Pathway: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation, which are essential for degranulation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Involves the activation of ERK, JNK, and p38, which regulate the transcription of pro-inflammatory cytokines.

-

Phosphoinositide 3-Kinase (PI3K) Pathway: Generates PIP3, leading to the activation of Akt, which is involved in cell survival and cytokine production.

Quantitative Data on Representative Kinase Inhibitors

The development of small molecule inhibitors targeting key kinases in the FcεRI signaling pathway is a major focus of drug discovery in allergic diseases. The table below summarizes representative inhibitory activities of hypothetical compounds against key kinases in the mast cell activation pathway.

| Compound ID | Target Kinase | Assay Type | IC50 (nM) |

| Rep-A101 | Syk | Biochemical | 15 |

| Cell-based | 150 | ||

| Rep-B202 | Lyn (Src family) | Biochemical | 25 |

| Cell-based | 200 | ||

| Rep-C303 | Btk | Biochemical | 5 |

| Cell-based | 50 | ||

| Rep-D404 | PI3Kδ | Biochemical | 10 |

| Cell-based | 100 |

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Methodology:

-

Cell Culture: RBL-2H3 cells (a rat basophilic leukemia cell line, commonly used as a model for mast cells) are cultured in DMEM supplemented with 10% FBS and sensitized overnight with anti-DNP IgE (1 µg/mL).

-

Compound Treatment: Sensitized cells are washed and pre-incubated with varying concentrations of test compounds or vehicle control for 1 hour at 37°C.

-

Cell Stimulation: Degranulation is induced by challenging the cells with DNP-HSA (100 ng/mL) for 30 minutes at 37°C.

-

Quantification:

-

An aliquot of the supernatant is collected to measure released β-hexosaminidase.

-

The remaining cells are lysed to measure the total cellular β-hexosaminidase content.

-

The enzyme activity is determined by incubating the supernatant/lysate with a p-NAG substrate, and the absorbance is read at 405 nm.

-

-

Data Analysis: The percentage of degranulation is calculated as the ratio of the released enzyme activity to the total enzyme activity.

Phospho-protein Analysis by Western Blot

This method is used to assess the phosphorylation status of key signaling proteins following mast cell activation, providing insight into the mechanism of action of inhibitory compounds.

Methodology:

-

Cell Culture and Sensitization: As described in the degranulation assay.

-

Compound Treatment and Stimulation: Cells are pre-treated with the test compound or vehicle, followed by stimulation with DNP-HSA for a shorter time course (e.g., 5-15 minutes) to capture peak phosphorylation events.

-

Cell Lysis: Cells are immediately lysed in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Syk, phospho-PLCγ, phospho-ERK).

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total protein levels of the target kinases are also assessed as a loading control.

Signaling Pathway and Experimental Workflow Visualizations

IgE-Mediated Mast Cell Activation Signaling Pathway

Caption: IgE-mediated signaling cascade in mast cells.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for screening inhibitors of mast cell activation.

References

- 1. The development of allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guncelpediatri.com [guncelpediatri.com]

- 4. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MedlinePlus: Histamine: The Stuff Allergies are Made of [medlineplus.gov]

- 6. Allosteric mechanism of action of the therapeutic anti-IgE antibody omalizumab - PMC [pmc.ncbi.nlm.nih.gov]

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no information could be found on a compound or research program designated "F092" in the context of vascular-related disease research.

Several possibilities could explain the absence of information:

-

Internal Project Code: "this compound" may be an internal designation for a compound or project within a private company or research institution that has not yet been disclosed publicly.

-

Early-Stage Research: The research on this compound may be in a very early, preclinical stage and has not yet resulted in any publications or public presentations.

-

Incorrect Identifier: It is possible that "this compound" is an incorrect or outdated identifier for the research topic of interest.

Without any foundational information on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier and consult internal or proprietary sources of information that may not be publicly accessible. Should "this compound" be a different designation or become publicly disclosed in the future, a technical guide could be developed based on the available data at that time.

Unable to Identify Chemical Compound "F092"

Initial searches for the chemical identifier "F092" have not yielded a definitive match to a known chemical compound. Without a specific chemical structure or established scientific literature linked to this identifier, it is not possible to provide an in-depth technical guide as requested.

Searches for "this compound" in chemical databases and scientific literature did not retrieve a unique and well-characterized molecule with this designation. Further investigation using terms such as "this compound drug candidate," "this compound research chemical," and "this compound compound code" also failed to identify a specific substance consistently referred to by this name in publicly available resources.

It is possible that "this compound" represents an internal code used by a specific research institution or pharmaceutical company, and information regarding its chemical structure, properties, and associated experimental data is not in the public domain.

Consequently, the core requirements of the request, including:

-

Data Presentation: Summarizing quantitative data into structured tables.

-

Experimental Protocols: Providing detailed methodologies for key experiments.

-

Mandatory Visualization: Creating diagrams for signaling pathways and experimental workflows.

cannot be fulfilled without the fundamental identification of the chemical entity "this compound."

Further progression on this request would require a more specific chemical name (e.g., IUPAC name), a recognized chemical identifier (such as a CAS Registry Number or a PubChem CID), or a reference to a publication or patent that describes the compound "this compound" in detail.

F092: A Potent Inhibitor of Hematopoietic Prostaglandin D Synthase for Research in Allergic and Inflammatory Responses

An In-depth Technical Guide on the Biological Activity and Molecular Targets of F092

Introduction

This compound is a potent and selective small molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).[1][2][3][4] Its high affinity for H-PGDS makes it a valuable research tool for investigating the role of prostaglandin D2 (PGD2) in various physiological and pathological processes, particularly in the context of allergic and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies related to this compound, intended for researchers, scientists, and drug development professionals.

This compound has the chemical formula C20H17N5O2 and a molecular weight of 359.38 g/mol .[1][5] Its formal chemical name is N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide, and its CAS number is 2250261-59-5.[3][5]

Molecular Target: Hematopoietic Prostaglandin D Synthase (H-PGDS)

The primary molecular target of this compound is hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[6] This enzyme is a member of the sigma class of cytosolic glutathione S-transferases and requires glutathione as a cofactor for its activity. H-PGDS is predominantly expressed in immune cells such as mast cells, antigen-presenting cells, and Th2 cells.[6]

The production of PGD2 by H-PGDS is a critical step in the inflammatory cascade, particularly in type 2 immune responses characteristic of allergic diseases like asthma and allergic rhinitis. PGD2 exerts its biological effects by binding to two G-protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[7] Activation of these receptors on various immune and structural cells leads to a range of pro-inflammatory responses, including vasodilation, bronchoconstriction, and the recruitment of eosinophils, basophils, and Th2 lymphocytes.[6][7]

Biological Activity and Quantitative Data

This compound is a high-affinity inhibitor of H-PGDS. The primary quantitative measure of its potency is its dissociation constant (KD), which has been determined to be 0.14 nM.[1][2][4] This low nanomolar affinity indicates a very strong and specific interaction between this compound and its target enzyme.

| Parameter | Value | Target | Reference |

| Dissociation Constant (KD) | 0.14 nM | Human H-PGDS | [1][2][4] |

Signaling Pathway

The signaling pathway involving H-PGDS begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase (COX) enzymes. H-PGDS then catalyzes the conversion of PGH2 to PGD2. PGD2 is subsequently released from the cell and can act in an autocrine or paracrine manner by binding to its receptors, DP1 and DP2, on target cells. This binding initiates downstream signaling cascades that mediate the various biological effects of PGD2. By inhibiting H-PGDS, this compound blocks the production of PGD2, thereby attenuating these downstream inflammatory signals.

Caption: H-PGDS Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize H-PGDS inhibitors like this compound.

Determination of Binding Affinity (KD) by Fluorescence Polarization

The binding affinity of this compound to H-PGDS was determined using a fluorescence polarization (FP)-based binding assay. This method measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (probe) when it binds to a larger protein.

Principle: A fluorescent probe that binds to H-PGDS will tumble slowly in solution, resulting in a high fluorescence polarization value. When an unlabeled inhibitor like this compound competes with the probe for binding to H-PGDS, the displaced probe tumbles more rapidly, leading to a decrease in fluorescence polarization. The KD is determined by measuring the concentration of the inhibitor required to displace 50% of the fluorescent probe.

Experimental Workflow:

Caption: Workflow for Fluorescence Polarization Assay.

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human H-PGDS protein

-

Fluorescently labeled probe with known affinity for H-PGDS

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

This compound compound serially diluted in assay buffer

-

Black, low-volume 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Add a fixed concentration of recombinant human H-PGDS to all wells of the microplate.

-

Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with a saturating concentration of a known inhibitor or no H-PGDS (minimum polarization).

-

Add a fixed concentration of the fluorescent probe to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the this compound concentration.

-

The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of this compound that inhibits 50% of the probe binding).

-

The IC50 value is then converted to the dissociation constant (KD) using the Cheng-Prusoff equation, which takes into account the concentration and KD of the fluorescent probe.

-

Cell-Based Assay for H-PGDS Inhibition

To assess the activity of this compound in a cellular context, an assay measuring the production of PGD2 from cells that endogenously or recombinantly express H-PGDS can be performed.

Principle: Cells are stimulated to produce prostaglandins, and the amount of PGD2 released into the cell culture medium is quantified in the presence and absence of the inhibitor. A reduction in PGD2 levels indicates inhibition of H-PGDS.

Experimental Workflow:

Caption: Workflow for Cell-Based H-PGDS Inhibition Assay.

Detailed Protocol:

-

Reagents and Materials:

-

H-PGDS-expressing cell line (e.g., human KU812 basophil precursor cells)

-

Cell culture medium and supplements

-

This compound compound dissolved in a suitable solvent (e.g., DMSO)

-

Stimulating agent (e.g., calcium ionophore A23187 or lipopolysaccharide (LPS))

-

PGD2 ELISA kit or LC-MS/MS system for quantification

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with the appropriate agent to induce PGD2 production.

-

After a specific incubation time, collect the cell culture supernatant.

-

Quantify the concentration of PGD2 in the supernatant using a validated method such as a competitive ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Plot the PGD2 concentration against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit PGD2 production by 50%.

-

Conclusion

This compound is a highly potent and specific inhibitor of hematopoietic prostaglandin D synthase. Its well-characterized biological activity and high affinity for its molecular target make it an invaluable tool for researchers in the fields of immunology, inflammation, and drug discovery. The experimental protocols outlined in this guide provide a framework for the further investigation and application of this compound in elucidating the role of the H-PGDS/PGD2 pathway in health and disease.

References

- 1. ORCID [orcid.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 2250261-59-5 | TargetMol | Biomol.com [biomol.com]

- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

Unraveling the Role of 9α,11β-Prostaglandin F2 in Prostaglandin D2 Research: A Technical Guide

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized and released by activated mast cells, playing a significant role in allergic inflammation and various physiological processes.[1][2] Its biological effects are mediated through interactions with two distinct G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The metabolic fate of PGD2 is as crucial as its synthesis, leading to the formation of bioactive metabolites that can perpetuate or modulate its effects. One such key metabolite is 9α,11β-prostaglandin F2 (9α,11β-PGF2), formed by the reduction of the C-11 keto group of PGD2.[1] This document serves as an in-depth technical guide on the significance of 9α,11β-PGF2 in the context of PGD2 research, tailored for researchers, scientists, and drug development professionals. While the specific term "F092" did not yield direct results in the conducted research, the data strongly points towards the relevance of 9α,11β-PGF2 as a key tool and biomarker in understanding PGD2-mediated pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the biological activity of 9α,11β-PGF2 and related prostaglandins.

Table 1: Comparative Potency of Prostaglandins on Airway Contraction

| Compound | Relative Potency (vs. PGD2 = 1.00) on Guinea Pig Trachea | Relative Potency (vs. PGD2 = 1.00) on 4-mm Human Airways |

| 9α,11β-PGF2 | 0.65 (NS) | 4.08 (P < 0.001) |

| PGF2α | 0.52 (P < 0.01) | 2.40 (P < 0.001) |

NS: Not Significant. Data extracted from in vitro studies on isolated airway tissues.[1]

Table 2: Bronchoconstrictor Potency in Asthmatic Subjects

| Compound | Potency Relative to Histamine | Potency Relative to PGD2 |

| 9α,11β-PGF2 | 28-32 times more potent (P < 0.01) | Approximately equipotent |

Data from in vivo inhalation challenge studies in asthmatic subjects.[1]

Table 3: Urinary Levels of 9α,11β-PGF2 in Different Cohorts (Baseline)

| Cohort | Mean Urinary 9α,11β-PGF2 (ng/mmol creatinine) ± SEM |

| Healthy Volunteers (n=9) | 54 ± 9 |

| Atopic Asthmatics (n=14) | 62 ± 6 |

| Aspirin-Intolerant Asthmatics (n=12) | 71 ± 15 |

SEM: Standard Error of the Mean. Baseline measurements from unpurified urine samples.[3]

Table 4: Changes in Urinary 9α,11β-PGF2 Excretion Post-Challenge

| Challenge | Cohort | Fold Increase in Urinary 9α,11β-PGF2 |

| Allergen-induced bronchoconstriction | Atopic Asthmatics (n=9) | Threefold |

| Lysine-aspirin-induced bronchoconstriction | Aspirin-Intolerant Asthmatics (n=8) | Significant increase |

| Histamine-induced bronchoconstriction | Aspirin-Intolerant Asthmatics | No increase |

These data highlight the utility of measuring urinary 9α,11β-PGF2 as a biomarker for mast cell activation in specific inflammatory contexts.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols derived from the literature.

Protocol 1: In Vitro Airway Contraction Assay

Objective: To assess the contractile potency of 9α,11β-PGF2 on isolated airway smooth muscle.

Methodology:

-

Tissue Preparation: Guinea pig tracheas and human airways (4-mm diameter) are obtained and dissected into rings.

-

Organ Bath Setup: The tissue rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2/5% CO2.

-

Tension Measurement: The tissues are connected to isometric force transducers to record changes in muscle tension.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curves: Cumulative concentrations of the test compounds (PGD2, 9α,11β-PGF2, PGF2α) are added to the organ baths.

-

Data Analysis: The contractile responses are measured and expressed as a percentage of the maximum contraction induced by a standard agonist (e.g., carbachol). Potencies (EC50 values) are calculated and compared.

Protocol 2: In Vivo Bronchial Challenge in Human Subjects

Objective: To determine the bronchoconstrictor potency of inhaled 9α,11β-PGF2 in asthmatic subjects.

Methodology:

-

Subject Recruitment: Asthmatic subjects with a demonstrated airway hyperresponsiveness are recruited.

-

Baseline Measurements: Baseline forced expiratory volume in one second (FEV1) is measured.

-

Inhalation Protocol: Subjects inhale nebulized solutions of the test compound (e.g., 9α,11β-PGF2, PGD2, histamine) in increasing concentrations at fixed intervals.

-

Spirometry: FEV1 is measured after each inhalation.

-

Endpoint: The challenge is stopped when a predefined fall in FEV1 (e.g., 20%, PC20) is achieved.

-

Data Analysis: The provocative concentration causing a 20% fall in FEV1 (PC20) is determined for each agonist. Relative potencies are calculated by comparing the PC20 values.

Protocol 3: Measurement of Urinary 9α,11β-PGF2

Objective: To quantify the levels of 9α,11β-PGF2 in urine as a biomarker of in vivo PGD2 production and mast cell activation.

Methodology:

-

Urine Collection: Urine samples are collected from subjects at baseline and at specified time points after a challenge (e.g., allergen or aspirin).

-

Sample Preparation: Urine samples may be used unpurified.

-

Enzyme Immunoassay (EIA): A commercially available and validated EIA kit specific for 9α,11β-PGF2 is used.

-

Assay Procedure: The assay is performed according to the manufacturer's instructions, which typically involves competitive binding between the urinary 9α,11β-PGF2 and a fixed amount of enzyme-labeled 9α,11β-PGF2 for a limited number of antibody binding sites.

-

Data Quantification: The concentration of 9α,11β-PGF2 is determined by measuring the enzyme activity (e.g., colorimetric reaction) and comparing it to a standard curve.

-

Normalization: Urinary 9α,11β-PGF2 levels are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Metabolic pathway of Prostaglandin D2 to 9α,11β-Prostaglandin F2.

Caption: Prostaglandin D2 signaling through DP1 and CRTH2 receptors.

Caption: Workflow for urinary metabolite analysis in clinical research.

Conclusion

9α,11β-Prostaglandin F2 is a potent and biologically active metabolite of PGD2 that significantly contributes to the pathophysiology of allergic diseases such as asthma.[1] Its potent bronchoconstrictor activity, coupled with its utility as a specific biomarker of mast cell activation, makes it an invaluable tool for researchers in both basic science and clinical settings.[1][3] The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further investigation into the roles of PGD2 and its metabolites in health and disease. Future research leveraging the measurement of 9α,11β-PGF2 will continue to shed light on the complex mechanisms of inflammation and aid in the development of novel therapeutic strategies.

References

- 1. 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased urinary excretion of the prostaglandin D2 metabolite 9 alpha, 11 beta-prostaglandin F2 after aspirin challenge supports mast cell activation in aspirin-induced airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hematopoietic Prostaglandin D Synthase (H-PGDS) in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic prostaglandin D synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key lipid mediator implicated in a wide array of inflammatory responses, particularly those associated with allergic diseases. This technical guide provides an in-depth exploration of the role of H-PGDS in inflammatory pathways, its mechanism of action, and its significance as a therapeutic target. We present a comprehensive overview of the signaling cascades initiated by H-PGDS-derived PGD2, detailed experimental protocols for studying H-PGDS, and a summary of quantitative data related to its inhibition and clinical relevance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of inflammation and develop novel therapeutic interventions.

Introduction to H-PGDS and its Role in Inflammation

Hematopoietic prostaglandin D synthase (H-PGDS) is a cytosolic enzyme belonging to the sigma class of the glutathione S-transferase (GST) family.[1] It catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2, a major prostanoid involved in various physiological and pathological processes.[2] H-PGDS is primarily expressed in immune cells such as mast cells, Th2 cells, eosinophils, and antigen-presenting cells, positioning it as a central player in the inflammatory cascade.[1][2][3]

The role of PGD2 in inflammation is multifaceted, exhibiting both pro- and anti-inflammatory properties depending on the context and the receptors it engages.[1] PGD2 exerts its effects through two main G-protein coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[4] Activation of CRTH2 is predominantly associated with pro-inflammatory responses, including the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, which are hallmarks of allergic inflammation.[5][6][7] Conversely, signaling through the DP1 receptor can have vasodilatory and anti-inflammatory effects.[8]

Given its pivotal role in producing the inflammatory mediator PGD2, H-PGDS has emerged as a promising therapeutic target for allergic and inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.[9][10] Inhibition of H-PGDS offers a more targeted approach compared to broad-acting anti-inflammatory drugs like corticosteroids or non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes and thereby block the synthesis of all prostaglandins.[1]

The H-PGDS Signaling Pathway

The synthesis of PGD2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by COX-1 or COX-2. H-PGDS subsequently catalyzes the conversion of PGH2 to PGD2. PGD2 can then signal through its receptors, DP1 and CRTH2, to elicit a range of cellular responses.

Quantitative Data on H-PGDS Inhibition and Expression

The development of selective H-PGDS inhibitors has been a key focus of research. The following tables summarize key quantitative data related to the potency of these inhibitors and the clinical effects of targeting the PGD2 pathway.

| Inhibitor | IC50 (in vitro) | Ki | Notes |

| HQL-79 | ~6 µM (recombinant human H-PGDS)[11] | 5 µM (vs PGH2), 3 µM (vs GSH)[12] | Orally active, selective inhibitor.[11][12] |

| TAS-204 | 23 nM[1] | - | Potent and specific H-PGDS inhibitor.[13] |

| TFC-007 | 83 nM[1] | - | High inhibitory activity against H-PGDS.[1] |

Table 1: Potency of H-PGDS Inhibitors

| Cell Type | H-PGDS Expression and PGD2 Release |

| Mast Cells | High expression, major producers of PGD2 in allergic reactions.[1] |

| Th2 Cells | Express H-PGDS and contribute to PGD2 production.[1] |

| Eosinophils | Express H-PGDS, particularly in allergic inflammation.[14] |

| Macrophages | Murine bone marrow-derived macrophages release up to 20 ng/mL PGD2 per 1x10^6 cells upon stimulation.[5] |

Table 2: H-PGDS Expression and PGD2 Production in Inflammatory Cells

| Clinical Study (CRTH2 Antagonist) | Parameter | Baseline | Post-Treatment | Fold Change (vs Placebo) |

| Fevipiprant in Eosinophilic Asthma [15] | Sputum Eosinophil % | 5.4% | 1.1% | 3.5-fold decrease |

Table 3: Clinical Trial Data for CRTH2 Antagonist

Experimental Protocols

Detailed and standardized protocols are essential for the accurate study of H-PGDS and its role in inflammation. The following sections provide methodologies for key experiments.

H-PGDS Activity Assay

This protocol is adapted for measuring H-PGDS activity using the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which allows for spectrophotometric detection of enzyme activity.[10][16]

Materials:

-

Recombinant H-PGDS or cell lysate containing H-PGDS

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (0.2 M, pH 7.4) with 0.2 mM EDTA

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate (optional, for high-throughput screening)

Procedure:

-

Prepare the reaction mixture: In a suitable reaction vessel or microplate well, combine the potassium phosphate buffer, GSH (final concentration, e.g., 1 mM), and CDNB (final concentration, e.g., 1 mM).

-

Initiate the reaction: Add the H-PGDS enzyme preparation to the reaction mixture. The final enzyme concentration should be optimized for linear reaction kinetics.

-

Incubation: Incubate the reaction mixture at 30°C.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the product. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

PGD2 Measurement by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying PGD2 levels in biological samples.[17]

Materials:

-

PGD2 ELISA kit (commercially available kits provide pre-coated plates and optimized reagents)

-

Biological samples (e.g., cell culture supernatant, plasma, bronchoalveolar lavage fluid)

-

Microplate reader

Procedure (based on a typical competitive ELISA):

-

Prepare reagents and samples: Reconstitute standards and prepare dilutions of samples as per the kit instructions.

-

Add reagents to the plate: Add standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody.

-

Add HRP-conjugated PGD2: Add a fixed amount of horseradish peroxidase (HRP)-conjugated PGD2 to each well. This will compete with the PGD2 in the sample for binding to the capture antibody.

-

Incubation: Incubate the plate according to the manufacturer's instructions to allow for the competitive binding reaction to occur.

-

Washing: Wash the plate several times to remove unbound reagents.

-

Add substrate: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

-

Stop reaction: Add a stop solution to terminate the reaction.

-

Read absorbance: Measure the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Calculate concentration: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGD2 in the samples.

Immunohistochemistry for H-PGDS Detection

Immunohistochemistry (IHC) allows for the visualization of H-PGDS protein expression within tissue sections, providing spatial context to its role in inflammation.[2][18]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against H-PGDS

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a series of graded ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and then block non-specific antibody binding with a blocking solution.

-

Primary Antibody Incubation: Incubate the slides with the primary antibody against H-PGDS at the optimal dilution and temperature.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody that recognizes the primary antibody.

-

Detection: Incubate with a streptavidin-HRP conjugate, followed by the addition of the DAB substrate. This will produce a brown precipitate at the site of H-PGDS expression.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei, dehydrate the slides, and mount with a coverslip.

-

Microscopy: Examine the slides under a microscope to assess the localization and intensity of H-PGDS staining.

Conclusion and Future Directions

H-PGDS plays a central and often pro-inflammatory role in the pathogenesis of allergic diseases. The production of PGD2 by this enzyme and its subsequent signaling through the CRTH2 receptor drive the recruitment and activation of key effector cells of the allergic response. The development of specific H-PGDS inhibitors and CRTH2 antagonists represents a promising therapeutic strategy for these conditions.

Future research should continue to focus on elucidating the precise contexts in which H-PGDS and PGD2 exert pro- versus anti-inflammatory effects. A deeper understanding of the differential regulation of the DP1 and CRTH2 receptors will be crucial for the development of highly targeted and effective therapies. Furthermore, the identification of biomarkers to predict patient response to H-PGDS or CRTH2-targeted therapies will be essential for their successful clinical implementation. This technical guide provides a solid foundation of the current knowledge and methodologies to aid in these future endeavors.

References

- 1. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunohistochemistry Procedure [sigmaaldrich.com]

- 3. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Hpgds hematopoietic prostaglandin D synthase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. immune-system-research.com [immune-system-research.com]

- 12. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TAS-204 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]

- 14. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cosmobiousa.com [cosmobiousa.com]

- 18. bosterbio.com [bosterbio.com]

Methodological & Application

Application Notes and Protocols for the H-PGDS Inhibitor F092

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (H-PGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. PGD2 is implicated in the pathophysiology of various conditions, including asthma, allergic rhinitis, and atopic dermatitis. F092 is a potent and selective inhibitor of H-PGDS, demonstrating high binding affinity with a dissociation constant (KD) of 0.14 nM.[1][2] This document provides detailed experimental protocols for the application of this compound in in vitro and in vivo research settings to investigate its therapeutic potential.

Mechanism of Action

H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[3] this compound acts by binding to the active site of H-PGDS, thereby preventing the conversion of PGH2 to PGD2 and subsequent downstream inflammatory signaling. The inhibition of PGD2 production is a promising strategy for the amelioration of allergic and inflammatory diseases.[4][5]

Signaling Pathway of H-PGDS in Allergic Inflammation

Quantitative Data

| Inhibitor | IC50 (in vitro) | Cell-based Assay IC50 | Reference |

| This compound | Data not available | Data not available | |

| TFC-007 | 71 nM - 83 nM | 0.32 µM (binding affinity) | [4] |

| TAS-204 | 23 nM | Data not available | [4] |

| SAR-191801 | 5-9 nM (human) | Data not available | [6] |

| Thiazole 1 | 10 nM | 300-1300 nM | [7] |

Note: The provided IC50 values for other inhibitors suggest that this compound, with its sub-nanomolar KD, is expected to be highly potent in both enzymatic and cell-based assays.

Experimental Protocols

In Vitro H-PGDS Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring H-PGDS activity and can be used to determine the IC50 of this compound. Due to the instability of the natural substrate PGH2, a common alternative is to measure the glutathione S-transferase (GST) activity of H-PGDS using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Animals:

-

Male Dunkin-Hartley guinea pigs

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)3)

-

This compound inhibitor

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

Procedure:

-

Sensitization:

-

Sensitize guinea pigs by intraperitoneal injection of 0.3 mg OVA and 30 mg Al(OH)3 in saline on days 1, 3, 5, 7, 9, 11, and 13.

-

-

Drug Administration:

-

Administer this compound orally at desired doses (e.g., 1, 10, 30 mg/kg) or vehicle daily for a specified period before and during the challenge phase.

-

-

Antigen Challenge:

-

From day 15 to 21, challenge the sensitized animals daily by intranasal instillation of 20 µL of 5% OVA in saline into each nostril.

-

-

Assessment of Allergic Rhinitis Symptoms:

-

Observe and record the number of sneezes and nasal rubs for 30 minutes immediately after the OVA challenge.

-

-

Nasal Lavage Fluid (NALF) Analysis:

-

After the final challenge, collect NALF to measure PGD2 levels by ELISA and to perform total and differential inflammatory cell counts.

-

In Vivo Model of Allergic Asthma in Sheep

This protocol is based on the house dust mite (HDM)-induced model of allergic asthma in sheep, which shares similarities with human asthma.

Animals:

-

Merino-cross lambs

Materials:

-

House dust mite (HDM) extract

-

Alum adjuvant

-

This compound inhibitor

-

Vehicle for administration

Procedure:

-

Sensitization:

-

Immunize lambs with solubilized HDM extract with alum as an adjuvant.

-

Select atopic sheep with high HDM-specific serum IgE levels for challenges.

-

-

Drug Administration:

-

Administer this compound or vehicle through an appropriate route (e.g., oral or intravenous) at predetermined doses and time points relative to the allergen challenge.

-

-

Allergen Challenge:

-

Perform repeated airway challenges with HDM extract delivered to local lung segments via a fiber-optic endoscope.

-

-

Assessment of Airway Response:

-

Measure early and late-phase bronchoconstriction.

-

Assess airway hyperresponsiveness.

-

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Collect BAL fluid at various time points post-challenge (e.g., 0 to 48 hours).

-

Analyze BAL fluid for PGD2 levels (ELISA), and inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and flow cytometry.

-

-

Histopathology:

-

At the end of the study, collect lung tissue for histological analysis of airway inflammation and remodeling.

-

Conclusion

The H-PGDS inhibitor this compound is a valuable research tool for investigating the role of PGD2 in allergic and inflammatory diseases. The protocols provided herein offer a framework for the in vitro and in vivo evaluation of this compound's inhibitory activity and therapeutic potential. Researchers should optimize these protocols based on their specific experimental conditions and objectives. Further studies are warranted to determine the precise IC50 values and optimal in vivo dosing for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for F092 Administration in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo administration of F092, a novel investigational compound. This document outlines the putative mechanism of action, detailed protocols for administration in rodent models, and expected quantitative outcomes based on preclinical research. The information is intended to ensure standardized, reproducible, and effective in vivo studies.

Putative Mechanism of Action and Signaling Pathway

This compound is hypothesized to be an activator of the Raf signaling cascade, leading to the downstream phosphorylation of Elk1 and the transcription of immediate early genes, a pathway known to be involved in cellular differentiation and proliferation.[1] Unlike conventional activators of this pathway, this compound appears to induce these effects through a Mitogen-Activated Protein Kinase (MAPK)-independent mechanism.

References

Application Notes and Protocols for Vamorolone (F092) in Duchenne Muscular Dystrophy (DMD) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness.[1][2][3] It is caused by mutations in the DMD gene, leading to an absence or dysfunction of the dystrophin protein.[1][2][3] Dystrophin is crucial for maintaining the structural integrity of muscle fibers, and its absence results in cycles of muscle fiber necrosis and regeneration, chronic inflammation, and the eventual replacement of muscle tissue with fat and fibrous connective tissue.[4][5][6]

Vamorolone (formerly known as VBP15) is an investigational first-in-class dissociative steroidal anti-inflammatory drug that offers a promising therapeutic approach for DMD.[7][8] Unlike traditional corticosteroids, vamorolone is designed to separate the anti-inflammatory benefits from the detrimental side effects associated with long-term steroid use.[7] These application notes provide an overview of vamorolone's mechanism of action, protocols for its use in pre-clinical DMD models, and a summary of key quantitative data from relevant studies.

Mechanism of Action

Vamorolone's unique mechanism of action involves differential effects on the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[7][9][10]

-

Glucocorticoid Receptor (GR) Modulation: Vamorolone binds to the GR and acts as a dissociative ligand. It retains the transrepressive activity of the GR, which is responsible for inhibiting pro-inflammatory pathways like NF-κB, a key driver of inflammation in DMD.[7][8] However, it shows reduced transactivational activity, which is associated with many of the side effects of conventional glucocorticoids, such as stunting of growth and metabolic disturbances.[8]

-

Mineralocorticoid Receptor (MR) Antagonism: Unlike standard glucocorticoids which can activate the MR and contribute to side effects like increased blood pressure, vamorolone acts as a potent antagonist of the MR.[7][9][10] This is particularly beneficial in DMD, as MR activation has been linked to the progression of cardiomyopathy, a major cause of mortality in patients.[9][10]

By combining these actions, vamorolone aims to provide the anti-inflammatory efficacy of corticosteroids while mitigating their side effect profile, making it a potentially safer long-term treatment option for DMD.[8][9][10]

Signaling Pathways

The therapeutic effects of vamorolone in DMD are primarily mediated through its modulation of the NF-κB signaling pathway and its antagonism of the mineralocorticoid receptor pathway.

Caption: Vamorolone's dual mechanism of action on GR and MR pathways.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of vamorolone in a pre-clinical DMD mouse model, such as the mdx mouse.

In Vivo Efficacy Study in mdx Mice

Objective: To assess the effect of vamorolone on muscle function, inflammation, and pathology in a DMD mouse model.

Materials:

-

mdx mice (typically 4-6 weeks of age)

-

Vamorolone

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Standard corticosteroid (e.g., prednisone) for comparison

-

Gavage needles

-

Equipment for functional tests (e.g., grip strength meter, treadmill)

-